molecular formula C13H19NO B15324712 3-(3-Methylbenzyl)piperidin-3-ol

3-(3-Methylbenzyl)piperidin-3-ol

Cat. No.: B15324712
M. Wt: 205.30 g/mol
InChI Key: IRZDYOSPDMWJDE-UHFFFAOYSA-N
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Description

3-(3-Methylbenzyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 3-methylbenzyl group and a hydroxyl group at the third position. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbenzyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the hydrogenation and cyclization steps, leading to the formation of the desired piperidine derivative. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated piperidine derivative.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-(3-Methylbenzyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylphenyl)piperidine: Lacks the hydroxyl group, which may affect its biological activity and solubility.

    3-Benzylpiperidin-3-ol: Similar structure but without the methyl group on the benzyl ring, leading to different pharmacological properties.

    3-(4-Methylbenzyl)piperidin-3-ol: The methyl group is positioned differently, potentially altering its interaction with molecular targets.

Uniqueness

3-(3-Methylbenzyl)piperidin-3-ol is unique due to the specific positioning of the methyl group on the benzyl ring and the presence of the hydroxyl group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-13(15)6-3-7-14-10-13/h2,4-5,8,14-15H,3,6-7,9-10H2,1H3

InChI Key

IRZDYOSPDMWJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCNC2)O

Origin of Product

United States

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